![molecular formula C25H24FN3O5S B2863287 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide CAS No. 865655-33-0](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes using Mn(III)/Cu(II) mediation. This research demonstrates the potential application of the compound in synthesizing complex organic structures, potentially useful in developing pharmaceuticals and other chemical entities (Chikaoka et al., 2003).
Antiallergic Agents
Cecilia Menciu et al. (1999) investigated new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, highlighting the versatility of the compound in creating derivatives that show significant biological activity. This study underlines the compound's utility in medicinal chemistry, especially in the design of antiallergic agents (Menciu et al., 1999).
Radioligand Imaging
F. Dollé et al. (2008) conducted radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work is an example of the compound's application in developing diagnostic tools, particularly in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antitumor Activity
A. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as a material, showing antimicrobial activity. Such studies underscore the potential pharmaceutical applications of the compound in creating antimicrobial and possibly antitumor agents (Hossan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide' involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-bromoethylamine hydrobromide to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine. This intermediate is then reacted with 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-bromoethylamine hydrobromide", "2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenylacetic acid is reacted with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride.", "Step 2: 2-bromoethylamine hydrobromide is added to the reaction mixture of step 1 to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine.", "Step 3: 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid is added to the reaction mixture of step 2 to form the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide." ] } | |
Número CAS |
865655-33-0 |
Nombre del producto |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide |
Fórmula molecular |
C25H24FN3O5S |
Peso molecular |
497.54 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-29-24(31)23-19(10-12-35-23)28(25(29)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
Clave InChI |
ORLJQQSQHPAREH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



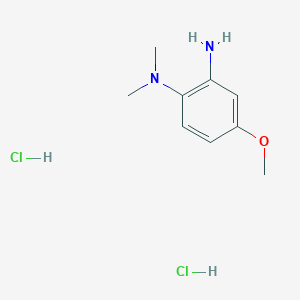
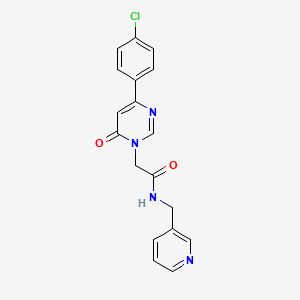
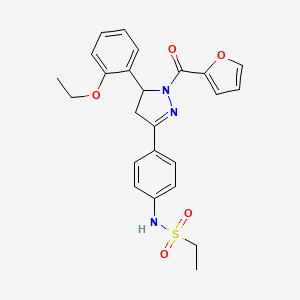
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)
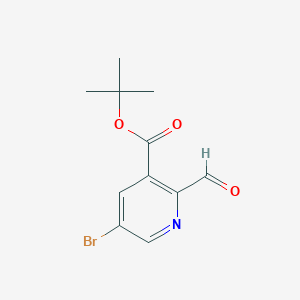
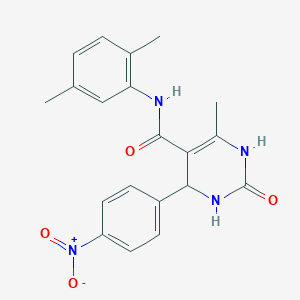
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)
![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2863222.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2863227.png)